molecular formula C18H21N3O2S B2976104 (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1203423-85-1

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No. B2976104
CAS RN: 1203423-85-1
M. Wt: 343.45
InChI Key: UBOITHQKIUOTAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a cyclopropyl group, a thiadiazol group, a piperidinyl group, and a methoxyphenyl group . These groups could be arranged in various ways to form different isomers .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants . The cyclopropyl, thiadiazol, piperidinyl, and methoxyphenyl groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its specific molecular structure . For example, the presence of the cyclopropyl, thiadiazol, piperidinyl, and methoxyphenyl groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Agents

1,3,4-Thiadiazole derivatives have shown promising antimicrobial activities. A docking study indicated strong binding affinity with minimum binding energy, suggesting these compounds could be effective against various microbes .

Anti-inflammatory Agents

Some derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory effects. They have been compared favorably to indomethacin, a standard anti-inflammatory drug .

Anticancer Agents

Research has highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives. These compounds are considered potential anticancer agents due to their ability to inhibit cancer cell growth .

Bioactive Glucoside Derivatives

Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized with good yields. These compounds could have various bioactivities due to their unique structural features .

Antimicrobial Evaluation

New series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents. Their effectiveness against microbial infections makes them valuable for further research .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities . It could also be interesting to explore its potential applications in fields such as medicine or materials science .

properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-5-3-2-4-14(15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-6-7-12/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOITHQKIUOTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

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